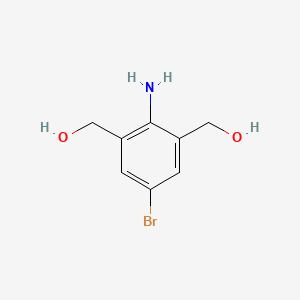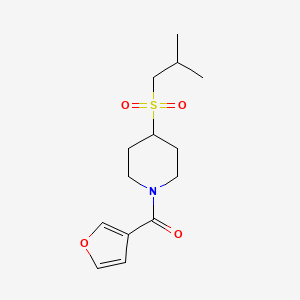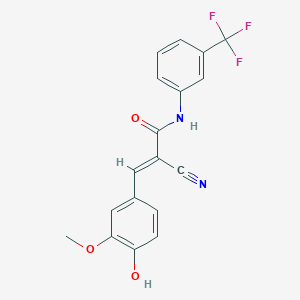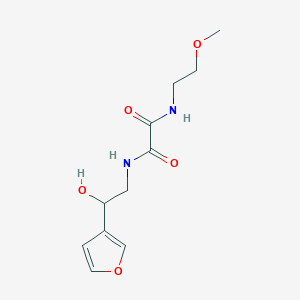
1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate, also known as CTET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyridine carboxylate family and has been found to possess a range of biological activities, including antitumor and antifungal properties. In
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division. This may result in the inhibition of tumor growth and the death of cancer cells. Additionally, this compound has been found to disrupt the membrane integrity of Candida albicans, leading to its death.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated by the activation of caspase enzymes and the release of cytochrome c from the mitochondria. Additionally, this compound has been shown to inhibit the growth and proliferation of Candida albicans by disrupting the membrane integrity of the fungus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate has several advantages for use in lab experiments, including its high purity and yield, as well as its potent antitumor and antifungal activity. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate. One area of interest is the development of novel formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its use in cancer and fungal infections. Finally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic applications in cancer and fungal infections. Its synthesis involves the reaction between 3,4,5,6-tetrachloropyridine-2-carboxylic acid and cyclopropylcarbonyl chloride in the presence of triethylamine. This compound has been found to possess potent antitumor and antifungal activity, and its mechanism of action involves the inhibition of enzymes involved in DNA replication and cell division. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves the reaction between 3,4,5,6-tetrachloropyridine-2-carboxylic acid and cyclopropylcarbonyl chloride in the presence of triethylamine. The resulting product is then treated with ethylenediamine to yield this compound. This process has been reported to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate has been extensively studied for its potential therapeutic applications in cancer and fungal infections. Studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess antifungal activity against Candida albicans, a common fungal pathogen.
Propiedades
IUPAC Name |
[1-(cyclopropylamino)-1-oxopropan-2-yl] 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl4N2O3/c1-4(11(19)17-5-2-3-5)21-12(20)9-7(14)6(13)8(15)10(16)18-9/h4-5H,2-3H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSALOVNVGSHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)OC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B2642738.png)


![2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2642743.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2642744.png)

![1-Benzyl-4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2642751.png)





![ethyl N-[methyl(oxo)[4-(trifluoromethyl)pyrrolidin-3-yl]-lambda6-sulfanylidene]carbamate](/img/structure/B2642758.png)
